

Palladium-Catalyzed Cross-Coupling Reactions of Propiolamides: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Propiolamide	
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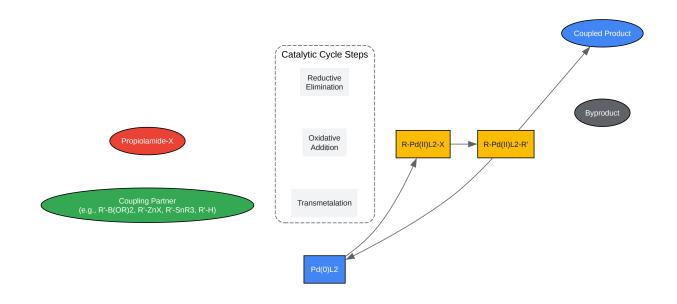
Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of **propiolamides**, a class of compounds featuring a reactive carbon-carbon triple bond conjugated to a carbonyl group. These reactions, including the Suzuki-Miyaura, Sonogashira, Negishi, Stille, and Heck couplings, offer powerful strategies for the synthesis of complex molecules with applications in medicinal chemistry, materials science, and natural product synthesis. The resulting substituted **propiolamides** and ynamides are valuable building blocks for the construction of diverse molecular architectures.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.





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Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of **propiolamides**. This data is compiled from various literature sources and is intended to serve as a general guide for reaction optimization.



Coupl ing React ion	Propi olami de Subst rate	Coupl ing Partn er	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)
Suzuki - Miyaur a	3- lodopr opiola mide	Arylbo ronic acid	Pd(PP h₃)₄ (5)	-	K₂CO₃	Toluen e/H ₂ O	80	12	75-95
Suzuki - Miyaur a	3- Bromo propiol amide	Vinylb oronic acid	Pd(dp pf)Cl ₂ (3)	-	Cs ₂ CO	Dioxan e	100	16	60-85
Sonog ashira	3- lodopr opiola mide	Termin al alkyne	Pd(PP h ₃) ₂ Cl ₂ (2)	PPh₃ (4)	Et₃N/C ul	THF	rt	6	80-98
Sonog ashira	3- Bromo propiol amide	Phenyl acetyl ene	Pd(OA c) ₂ (2)	XPhos (4)	K₃PO4	Toluen e	110	24	70-90
Negish i	3- lodopr opiola mide	Organ ozinc reagen t	Pd ₂ (db a) ₃ (2.5)	SPhos (5)	-	THF	60	8	70-92
Negish i	3- Chloro propiol amide	Alkylzi nc reagen t	Pd(OA c) ₂ (2)	RuPho s (4)	-	Dioxan e/NMP	100	18	55-80
Stille	3- lodopr opiola mide	Organ ostann ane	Pd(PP h₃)₄ (5)	-	-	Toluen e	110	12	70-95



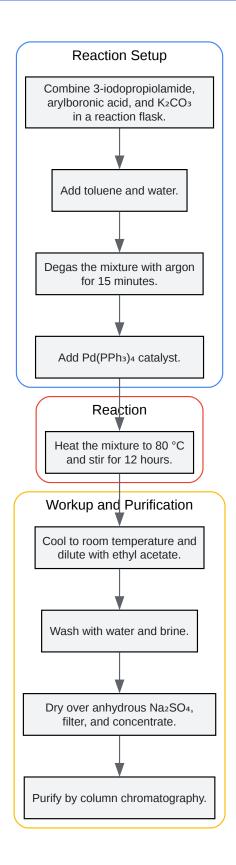
Stille	3- Bromo propiol amide	Vinylst annan e	Pd₂(db a)₃ (2)	P(fur)₃ (4)	-	THF	70	24	65-88
Heck	Propiol amide	Aryl halide	Pd(OA c) ₂ (5)	P(o- tol) ₃ (10)	Et₃N	DMF	100	24	50-85
Heck	Propiol amide	Vinyl triflate	Pd(PP h₃)₄ (5)	-	DIPEA	Aceton itrile	80	16	60-90

Experimental Protocols

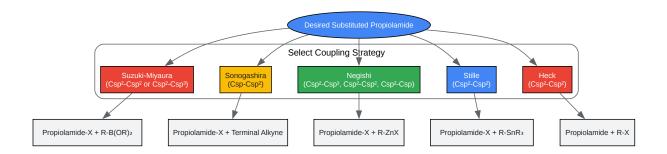
The following are representative, detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of **propiolamides**. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organotin compounds, in particular, are highly toxic and require careful handling and disposal.

Suzuki-Miyaura Coupling Protocol









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